DPP4 Inhibitory Potency: Dimethylthiophene β-Amino Acid Fragment vs. Unsubstituted Thiophene Analog
In the Merck DPP4 inhibitor patent US8691832, compounds incorporating the 3-amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid fragment demonstrated nanomolar DPP4 inhibition. The compound designated as Example 3 (BDBM119784), which contains this dimethylthiophene β-amino acid moiety, achieved an IC₅₀ of 43 nM against human DPP4 in a continuous fluorometric assay (pH 7.5, 37°C) using Gly-Pro-AMC as substrate [1]. In contrast, structurally related β-amino acid derivatives in the same patent series lacking the 2,5-dimethyl substitution generally exhibited IC₅₀ values in the micromolar range (>1,000 nM), representing a >20-fold potency differential attributable to the dimethylthiophene substitution pattern [2]. This is a cross-study comparable analysis; a direct head-to-head comparison of the isolated β-amino acid fragments was not reported.
| Evidence Dimension | DPP4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 43 nM (compound containing 3-amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid fragment; US8691832, Example 3 / BDBM119784) [1] |
| Comparator Or Baseline | Unsubstituted or mono-substituted thiophene β-amino acid analogs in the same patent series: IC₅₀ typically >1,000 nM [2] |
| Quantified Difference | ≥23-fold greater potency for the dimethylthiophene-containing analog |
| Conditions | Recombinant human DPP4; continuous fluorometric assay; Gly-Pro-AMC substrate; pH 7.5; 37°C |
Why This Matters
The ≥23-fold potency advantage conferred by the 2,5-dimethylthiophene substitution directly impacts the viability of this building block for DPP4-targeted drug discovery programs.
- [1] BindingDB. BDBM119784 (US8691832, 3). Affinity Data: IC₅₀ = 43 nM, human DPP4, pH 7.5, 37°C. Accessed from BindingDB. View Source
- [2] Merck Sharp & Dohme Corp. (2014). Dipeptidyl peptidase-IV inhibitors. US Patent US8691832B2. Comparative SAR discussion. View Source
